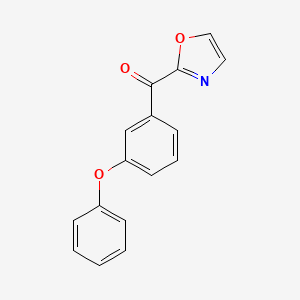

2-(3-Phenoxybenzoyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

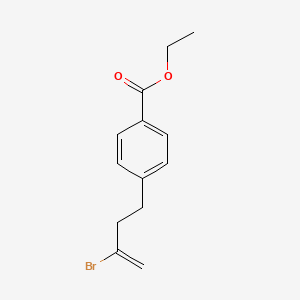

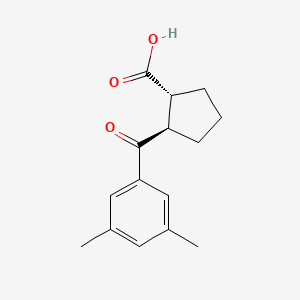

2-(3-Phenoxybenzoyl)oxazole is a compound with the molecular formula C16H11NO3 . It has a molecular weight of 265.27 . The compound is a light yellow solid .

Synthesis Analysis

The synthesis of oxazole derivatives, including 2-(3-Phenoxybenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The IUPAC name of 2-(3-Phenoxybenzoyl)oxazole is 1,3-oxazol-2-yl (3-phenoxyphenyl)methanone . The InChI code is 1S/C16H11NO3/c18-15(16-17-9-10-19-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H .Chemical Reactions Analysis

Oxazole derivatives, including 2-(3-Phenoxybenzoyl)oxazole, have been synthesized through various pathways . For instance, the van Leusen reaction, based on TosMICs, is a common method for the preparation of oxazole-based molecules .Physical And Chemical Properties Analysis

2-(3-Phenoxybenzoyl)oxazole is a light yellow solid . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Synthetic Methodologies

One area of application involves the development of synthetic methodologies for oxazole derivatives. A study described an efficient approach for the synthesis of oxazoles, highlighting a strategy for coupling with oxygen nucleophiles. This process is important for the production of oxazole-containing compounds, which are common pharmacophores in various biologically active agents (Rizzo et al., 2000). Another research focused on a gold-catalyzed oxidative strategy for assembling 2,4-disubstituted oxazoles, showing the utility of bidentate ligands in controlling the reactivity of gold carbenes, which is crucial for synthesizing oxazole structures with potential biological significance (Luo et al., 2012).

Medicinal Chemistry and Drug Development

In medicinal chemistry, oxazole derivatives have been synthesized for evaluating their potential as therapeutic agents. For instance, novel benzodiazepine analogues, including 2-phenoxybenzyl-4H-1,2,4-triazoles and 1,3,4-oxadiazoles, have been designed and synthesized, showing significant affinity to the GABAA/benzodiazepine receptor complex, underscoring their potential in drug development (Mashayekh et al., 2014).

Materials Science

Oxazole derivatives have also been explored for their luminescent properties, contributing to materials science. A study on imidazole and oxazole-based heterocycles demonstrated their utility in synthesizing compounds with high photoluminescence efficiencies. These findings have implications for developing materials with specific optical properties, such as fluorescence photo-switching and excimer formation (Eseola et al., 2011).

Chemical Sensing

Additionally, oxazole compounds have been utilized in creating selective sensors. For example, a study reported the synthesis of benzoxazole and benzothiazole derivatives for fluorescent probes capable of sensing pH and metal cations. These compounds exhibit high sensitivity and selectivity, important for developing chemical sensors (Tanaka et al., 2001).

Direcciones Futuras

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The future directions in this field could involve the design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

Propiedades

IUPAC Name |

1,3-oxazol-2-yl-(3-phenoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(16-17-9-10-19-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUVHIVHPDOGEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=NC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642086 |

Source

|

| Record name | (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Phenoxybenzoyl)oxazole | |

CAS RN |

898759-93-8 |

Source

|

| Record name | 2-Oxazolyl(3-phenoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

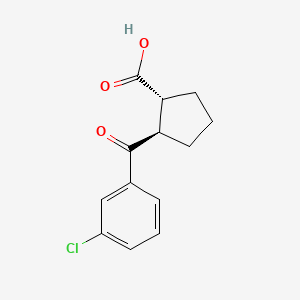

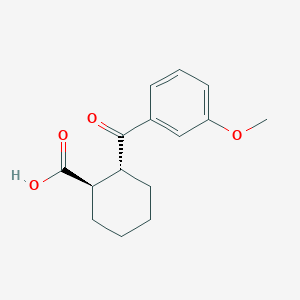

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)

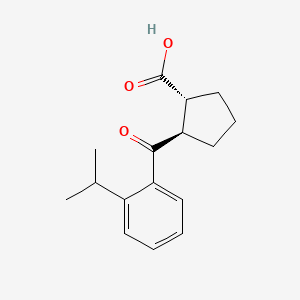

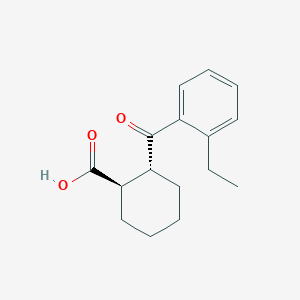

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)

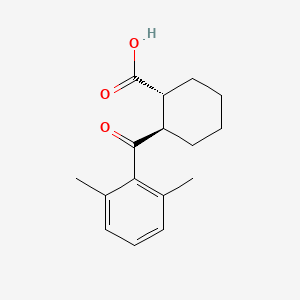

![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)